2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
CAS No.:
Cat. No.: VC14942574
Molecular Formula: C24H23N3OS
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3OS |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H23N3OS/c1-17-8-3-4-9-18(17)14-23-26-21-12-5-6-13-22(21)27(23)16-24(28)25-19-10-7-11-20(15-19)29-2/h3-13,15H,14,16H2,1-2H3,(H,25,28) |
| Standard InChI Key | ZPZBLDXKHMFWFO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)SC |
Introduction
2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule belonging to the class of benzimidazole derivatives. This compound is characterized by its complex structure, which includes a benzimidazole moiety and various substituents that enhance its pharmacological properties. The benzimidazole ring system is known for its presence in numerous pharmaceuticals, including antiparasitic and anti-inflammatory agents.
Synthesis and Characterization
The synthesis of 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves several key steps, including manipulating the benzimidazole core. Techniques such as refluxing in organic solvents and purification through recrystallization are commonly used. Spectroscopic methods like NMR and IR are employed to confirm the structure and purity of the final product.
Synthesis Steps:
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Preparation of Benzimidazole Core: This involves forming the benzimidazole ring system.
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Attachment of Substituents: The 2-methylbenzyl group and the methylsulfanylphenyl moiety are attached to the benzimidazole core.
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Formation of Acetamide Moiety: The acetamide group is incorporated into the structure.
Biological Activities and Potential Applications
Benzimidazole derivatives are known for their diverse biological activities, including analgesic and antitumor properties. While specific biological activities of 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide have not been extensively reported, compounds with similar structures have shown promise in medicinal chemistry.
Potential Applications:
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Antimicrobial Agents: Benzimidazole derivatives have been explored for their antimicrobial properties.
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Anticancer Agents: Some benzimidazole compounds exhibit anticancer activity, making them candidates for cancer therapy.
Example of Related Benzimidazole Derivatives' Activities:
| Compound | MIC (µM) Against Bacterial Strains | IC50 (µM) Against Cancer Cell Line |
|---|---|---|
| N1 | 1.27 (B. subtilis), 5.08 (S. aureus) | >20.31 (HCT116) |
| N8 | 1.43 (E. coli) | 13.73 (HCT116) |
| N9 | 2.90 (S. aureus) | 5.85 (HCT116) |
| N18 | 2.89 (S. aureus) | 4.53 (HCT116) |
These data illustrate the antimicrobial and anticancer potential of benzimidazole derivatives, though specific data for 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide are not available .
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